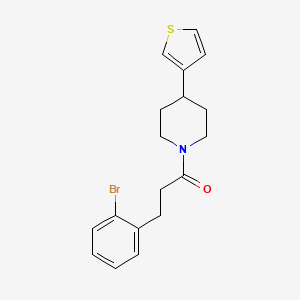

6-cloro-3,8-dimetil-1H-quinazolina-2,4-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-3,8-dimethyl-1H-quinazoline-2,4-dione, also known as Cisplatin, is a chemotherapy drug that is widely used in the treatment of various types of cancer. It is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities .

Synthesis Analysis

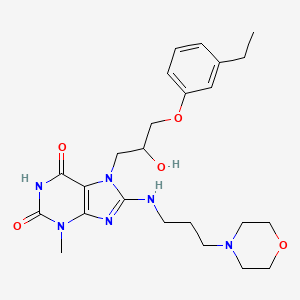

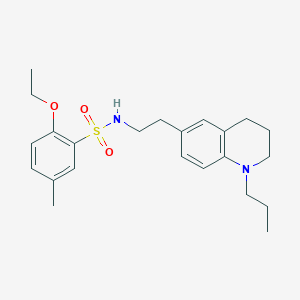

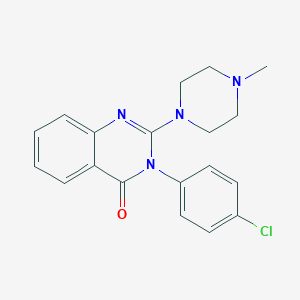

Quinazoline derivatives are synthesized through various methods. One of the first quinazoline derivatives was synthesized by Griess et al. in 1869 through a condensation reaction . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .Molecular Structure Analysis

The molecular formula of 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione is C10H9ClN2O2. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring were affected by the presence of fused benzene ring .Physical And Chemical Properties Analysis

The molecular weight of 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione is 224.64. More detailed physical and chemical properties were not found in the search results.Mecanismo De Acción

Target of Action

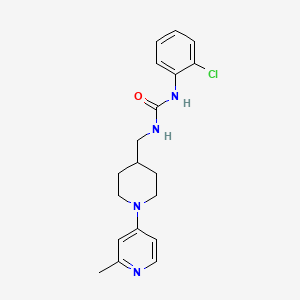

Quinazoline derivatives, a class to which this compound belongs, have been found to interact with various targets, including the sphingosine-1-phosphate receptor 2 (s1pr2) .

Mode of Action

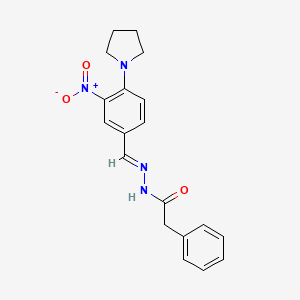

Quinazoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more . The interaction of these compounds with their targets often leads to changes in cellular processes, potentially resulting in the observed therapeutic effects.

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is available commercially. It is also stable and non-toxic, making it safe to handle in the laboratory. The main limitation of 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione is its low solubility, which can make it difficult to work with in some experiments.

Direcciones Futuras

There are a variety of potential future directions for 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione research. These include further investigation of its anti-inflammatory and analgesic effects, as well as its potential to treat other diseases such as diabetes, arthritis, and Alzheimer's disease. In addition, further research into its mechanism of action and its ability to inhibit the growth of cancer cells could provide valuable insights into the development of new treatments. Finally, further studies into its pharmacokinetics and pharmacodynamics could provide a better understanding of how it works in the body and how it can be used most effectively.

Métodos De Síntesis

6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione can be synthesized by a variety of methods. The most common method is the condensation of 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione with an appropriate amine in the presence of a base. This reaction produces the desired product in high yields and is relatively simple to perform.

Aplicaciones Científicas De Investigación

Receptores de Esfingosina-1-Fosfato 2 (S1PR2) Ligandos

- Hallazgos de Investigación:

Propiedades Antitumorales

- Hallazgos de Investigación:

Inhibidores de la Tirosina Quinasa EGFR

Propiedades

IUPAC Name |

6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-5-3-6(11)4-7-8(5)12-10(15)13(2)9(7)14/h3-4H,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWNGAZXXUUJCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)N(C2=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)

![2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2382657.png)

![8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2382665.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2382667.png)